N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide
Description
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a phenyl ring substituted with a 2-methylbenzamide group. Its InChI identifier is InChI=1S/C21H17N3O/c1-15-7-2-3-10-18(15)21(25)22-17-9-6-8-16(13-17)19-14-24-12-5-4-11-20(24)23-19/h2-14H,1H3,(H,22,25) . Key properties include a molecular weight of 335.39 g/mol (calculated from C₂₁H₁₇N₃O) and moderate lipophilicity (LogP ~4.6, estimated).
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-7-2-3-10-18(15)21(25)22-17-9-6-8-16(13-17)19-14-24-12-5-4-11-20(24)23-19/h2-14H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDGFPOQUNZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Coupling with Phenyl Group: The imidazo[1,2-a]pyridine core is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Introduction of 2-Methylbenzamide Group: Finally, the phenyl-imidazo[1,2-a]pyridine intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Core Modifications: Imidazo[1,2-a]pyridine Derivatives
a. Substituent Variations on the Imidazo[1,2-a]pyridine Core
- Compound 26 (): Structure: 3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide. Key Differences: A fluoro substituent at the benzamide and a pyrrolidine carbonyl group at position 2 of the imidazo ring. Properties: Melting point 263–265°C, yield 68.6% .
b. Heterocyclic Replacements
Benzamide Group Modifications
a. Electron-Withdrawing vs. Electron-Donating Groups
b. Steric and Electronic Effects
- Compound 29 (): Structure: (8-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone.
Melting Points and Solubility
- The target compound’s melting point is unspecified, but analogs show wide ranges: Compound 26: 263–265°C (high crystallinity due to fluoro and pyrrolidine groups) . Compound 27: 170–172°C (morpholinosulfonyl group reduces packing efficiency) .
- Electron-withdrawing groups (e.g., -CF₃, -Br) generally increase melting points and reduce solubility.
Data Table: Key Analog Comparison
Biological Activity
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 363.44 g/mol. The chemical structure can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 363.44 g/mol |
| LogP | 4.4679 |
| Polar Surface Area | 50.283 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes crucial for cell proliferation and survival.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing downstream signaling.
Biological Activity and Therapeutic Applications
Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A study highlighted the potential of imidazo[1,2-a]pyridine derivatives in targeting tropomyosin receptor kinases (TrkA/B/C). For instance, related compounds showed IC50 values in the nanomolar range against neuroblastoma cells, indicating potent anticancer properties .
Antimicrobial Properties
The imidazo[1,2-a]pyridine moiety has been associated with antimicrobial activity against various pathogens. Preliminary studies suggest that modifications to the core structure can enhance this activity .
Case Study 1: Inhibition of Tropomyosin Receptor Kinases
In a series of experiments involving the synthesis of imidazo[1,2-a]pyridine derivatives, one compound demonstrated IC50 values of 58 nM against SH-SY5Y-TrkB neuroblastoma cells. This suggests that modifications to the benzamide structure can significantly enhance potency against cancer cells .
Case Study 2: Antimicrobial Evaluation
A study evaluated several derivatives of imidazo[1,2-a]pyridine for their antimicrobial efficacy. Compounds were tested against bacterial strains and showed promising results, indicating potential for development as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide and related derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of 3-bromopyridine-2-amine derivatives and substituted benzophenones. Key steps include cyclization using zinc dust and ammonium chloride to form the imidazo[1,2-a]pyridine core, followed by amidation with 2-methylbenzoyl chloride. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement. Characterization is performed via ¹H/¹³C NMR, FT-IR, and LC-MS to confirm structural integrity .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations.
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% by HPLC) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Acetylcholinesterase (AChE) or lipoxygenase (LOX) activity assays at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance imidazo[1,2-a]pyridine cyclization.
- Catalyst optimization : Use of phenyl trimethyl ammonium tribromide (PTAT) for regioselective bromination.
- Temperature control : Maintain 80–100°C during amidation to prevent byproduct formation .
Q. What strategies address contradictory data in biological activity across structural analogs?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and evaluate activity trends.
- Purity validation : Use HPLC-MS to rule out impurities affecting assay results.
- Computational docking : Predict binding affinities to targets like AChE or LOX using AutoDock Vina .
Q. How can in silico modeling predict pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability.
- Molecular docking : Simulate binding to AChE (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp286).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What mechanistic insights explain the compound’s activity against multidrug-resistant pathogens?
- Methodological Answer :
- Membrane disruption assays : Use SYTOX Green to measure cytoplasmic membrane permeability.
- Efflux pump inhibition : Combine with sub-inhibitory doses of verapamil to assess synergy.
- Transcriptomic profiling : RNA-seq of treated C. albicans identifies downregulated virulence genes .
Data Contradiction Analysis
Q. Why do imidazo[1,2-a]pyridine derivatives show variable enzyme inhibition across studies?
- Resolution Strategy :
- Assay standardization : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4).
- Structural validation : Confirm stereochemistry via X-ray crystallography to rule out enantiomeric effects.
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for AChE inhibition: 0.5–5 µM) .
Research Design Recommendations
Q. How to design a robust SAR study for optimizing anticancer activity?
- Methodological Framework :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para position.
- In vivo validation : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg).
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function in BALB/c mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
